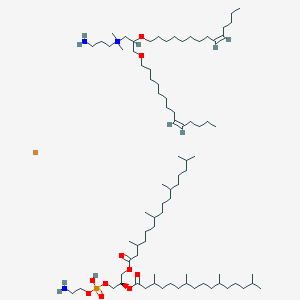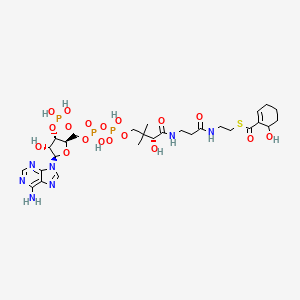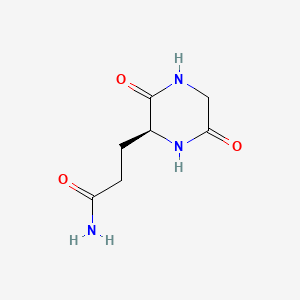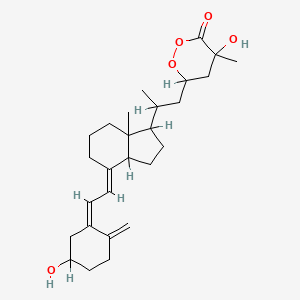
25-Hydroxycholecalciferol 23,26-peroxylactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“25-Hydroxycholecalciferol 23,26-peroxylactone” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methylene, and dioxanone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “25-Hydroxycholecalciferol 23,26-peroxylactone” typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
- Formation of the cyclohexylidene and indenylidene intermediates through aldol condensation reactions.
- Coupling of these intermediates using a suitable linker, such as a propyl chain.
- Introduction of the dioxanone ring through cyclization reactions.
- Final functionalization steps to introduce hydroxyl and methylene groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“25-Hydroxycholecalciferol 23,26-peroxylactone” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The methylene groups can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the methylene groups may yield alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. Its multiple functional groups may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for diseases.
Industry
In industry, this compound may be used as a precursor for the synthesis of other valuable chemicals. Its unique structure may also make it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “25-Hydroxycholecalciferol 23,26-peroxylactone” depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cell surface receptors, leading to changes in cellular signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-2-one
- 4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-4-one
Uniqueness
The uniqueness of “25-Hydroxycholecalciferol 23,26-peroxylactone” lies in its specific arrangement of functional groups and the resulting chemical properties. This compound’s unique structure may confer specific reactivity and biological activity that distinguishes it from similar compounds.
Propriétés
Numéro CAS |
84070-69-9 |
|---|---|
Formule moléculaire |
C27H40O5 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one |
InChI |
InChI=1S/C27H40O5/c1-17-7-10-21(28)15-20(17)9-8-19-6-5-13-26(3)23(11-12-24(19)26)18(2)14-22-16-27(4,30)25(29)32-31-22/h8-9,18,21-24,28,30H,1,5-7,10-16H2,2-4H3/b19-8+,20-9- |
Clé InChI |
DBDDUVJJIVBQPI-WWBRWCDLSA-N |
SMILES isomérique |
CC(CC1CC(C(=O)OO1)(C)O)C2CCC\3C2(CCC/C3=C\C=C/4\CC(CCC4=C)O)C |
SMILES |
CC(CC1CC(C(=O)OO1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
SMILES canonique |
CC(CC1CC(C(=O)OO1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Synonymes |
25(OH)D3-POL 25-hydroxycholecalciferol 23,26-peroxylactone 25-hydroxyvitamin D3-26,23-peroxylactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)
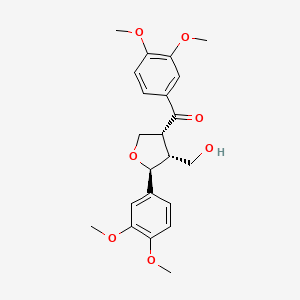
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
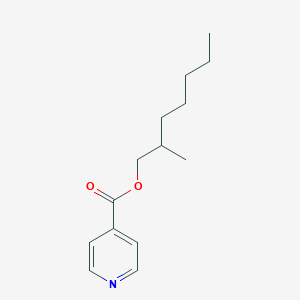
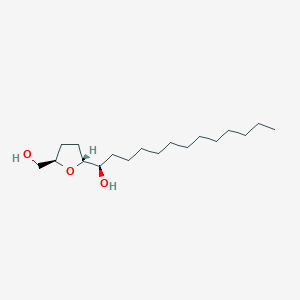
![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)

